molecular formula C24H22N4 B11700492 2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole

2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole

Cat. No.: B11700492
M. Wt: 366.5 g/mol
InChI Key: DYHISQYSEXDNMC-UHFFFAOYSA-N
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Description

2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method involves the condensation of 2-methylbenzaldehyde with 1H-1,3-benzodiazole-2-amine under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1H-1,3-Benzodiazole: A simpler benzodiazole compound with similar biological activities.

    2-Methyl-1H-1,3-benzodiazole: A methyl-substituted benzodiazole with potential antimicrobial properties.

    1-(2-Methylphenyl)-1H-1,3-benzodiazole: A structurally similar compound with potential therapeutic applications.

Uniqueness

2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzodiazole derivatives. Its complex structure allows for multiple points of interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H22N4

Molecular Weight

366.5 g/mol

IUPAC Name

2-[1-(1H-benzimidazol-2-yl)-3-(2-methylphenyl)propan-2-yl]-1H-benzimidazole

InChI

InChI=1S/C24H22N4/c1-16-8-2-3-9-17(16)14-18(24-27-21-12-6-7-13-22(21)28-24)15-23-25-19-10-4-5-11-20(19)26-23/h2-13,18H,14-15H2,1H3,(H,25,26)(H,27,28)

InChI Key

DYHISQYSEXDNMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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